molecular formula C14H20N4O3 B143699 N,N-Dibutyl-7-nitro-4-benzofurazanamine CAS No. 74400-49-0

N,N-Dibutyl-7-nitro-4-benzofurazanamine

Cat. No.: B143699
CAS No.: 74400-49-0
M. Wt: 292.33 g/mol
InChI Key: HBYRXKMOKIVRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-7-nitro-4-benzofurazanamine is a fluorescent dye that has gained significant attention in various fields, including medical research, environmental research, and industrial research. This compound is known for its unique structural properties and its ability to act as a fluorescent marker, making it valuable in scientific studies.

Scientific Research Applications

N,N-Dibutyl-7-nitro-4-benzofurazanamine has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent marker in various chemical assays and studies.

    Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.

    Medicine: Utilized in medical research for imaging and diagnostic purposes.

    Industry: Applied in the development of new materials and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N,N-Dibutyl-7-nitro-4-benzofurazanamine is scaled up using optimized reaction conditions to maximize yield and minimize by-products. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-7-nitro-4-benzofurazanamine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a variety of functional groups onto the benzoxadiazole ring .

Mechanism of Action

The mechanism by which N,N-Dibutyl-7-nitro-4-benzofurazanamine exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent marker. This property allows researchers to track and visualize various processes in real-time .

Comparison with Similar Compounds

Similar Compounds

    NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used to label palmitoylation sites on proteins.

    6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: A promising anticancer compound with similar structural properties.

Uniqueness

N,N-Dibutyl-7-nitro-4-benzofurazanamine stands out due to its specific dibutylamine groups, which enhance its solubility and stability in various solvents. This makes it particularly useful in applications where other similar compounds may not perform as well.

Properties

IUPAC Name

N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYRXKMOKIVRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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